![molecular formula C9H7ClN2O2 B597513 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 162469-86-5](/img/structure/B597513.png)
2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C9H7ClN2O . It’s a member of the 4H-pyrido[1,2-a]pyrimidin-4-ones family, which exhibits versatile biological activities .
Synthesis Analysis
The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones involves the reaction of substituted 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-ones with suitable amines . An operationally simple reaction has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .
Molecular Structure Analysis
The molecular weight of “2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is 194.62 g/mol . The InChI code is InChI=1S/C9H7ClN2O/c10-6-7-5-9 (13)12-4-2-1-3-8 (12)11-7/h1-5H,6H2 .
Chemical Reactions Analysis
The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-ones are diverse. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported . This reaction proceeds under mild conditions and can be executed in gram scale .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 32.7 Ų and a rotatable bond count of 1 . The XLogP3 value is 0.6, indicating its lipophilicity .
Scientific Research Applications
Anticancer Applications
This compound has been used in the design and synthesis of anticancer agents . For instance, it has been incorporated into [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives, which have shown promising antiproliferative activities against various human cancer cell lines, including MGC-803, HCT-116, and MCF-7 . Another study reported the synthesis of pyrrolo [2,3-d]pyrimidine derivatives that exhibited significant cytotoxic effects against several human cancer cell lines .
Suppression of ERK Signaling Pathway
The ERK signaling pathway plays a crucial role in cell proliferation and survival. Some derivatives of this compound have shown significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Induction of Cell Apoptosis
Certain derivatives of this compound have been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cancer cells .
Inhibition of Fatty Acid-Binding Proteins (FABPs)
FABPs are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . Although the specific role of this compound in FABP inhibition is not mentioned, it’s plausible that it could be used in the design of FABP inhibitors given its structural versatility.
C-3 Chalcogenation
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields . This highlights the compound’s utility in synthetic chemistry.
Molecular Docking Studies
Molecular docking studies have been conducted with derivatives of this compound, confirming their promising binding affinities against Bcl2 anti-apoptotic protein . This suggests potential applications in drug discovery and development.
Mechanism of Action
While the specific mechanism of action for “2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is not explicitly mentioned in the retrieved documents, it’s worth noting that the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is structurally similar, has been proposed as a possible surrogate of the purine ring .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-6-4-8(14)12-3-1-2-7(13)9(12)11-6/h1-4,13H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPDHDSSORRBEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=C(N=C2C(=C1)O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



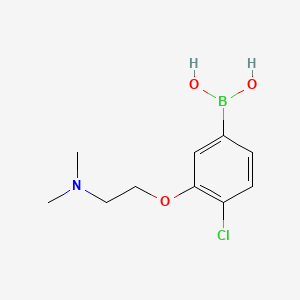
![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)

![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)

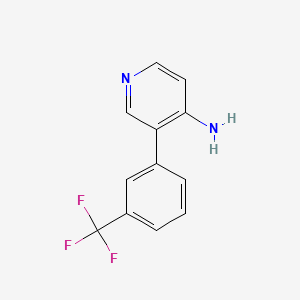

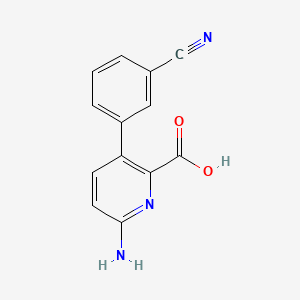
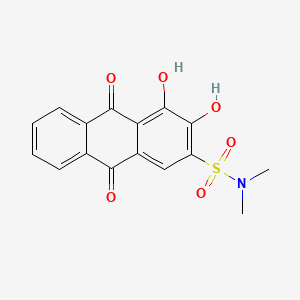
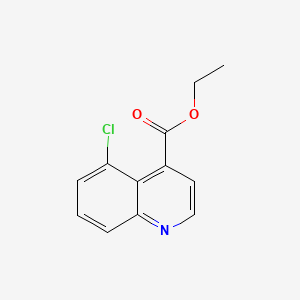
![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)